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molecular formula C7H3FN2O3S B052535 6-fluoro-5-nitro-2(3H)-benzothiazolone CAS No. 111332-15-1

6-fluoro-5-nitro-2(3H)-benzothiazolone

Cat. No. B052535
M. Wt: 214.18 g/mol
InChI Key: JVOFJNPTDFAEEG-UHFFFAOYSA-N
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Patent
US04898948

Procedure details

A solution of 6-fluoro-2(3H)-benzothiazolone (47.58 g) in 100% sulfuric acid (760 ml) was cooled at 0° to 5° C., and 98% fuming nitric acid (d=1.52; 18.79 g) was dropwise added thereto, followed by stirring at the same temperature for 60 minutes. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and dried to give 6-fluoro-5-nitro-2(3H)-benzothiazolone (48.48 g) as pale brown crystals. m.p., 180°-182° C.
Quantity
47.58 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
18.79 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[S:8][C:4]=2[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]2[NH:6][C:7](=[O:9])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
47.58 g
Type
reactant
Smiles
FC1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
760 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
18.79 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC2=C(NC(S2)=O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48.48 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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